C5-Indocyanine: Structural Architecture, Molecular Dynamics, and Applications in Membrane Potential Analysis
C5-Indocyanine: Structural Architecture, Molecular Dynamics, and Applications in Membrane Potential Analysis
Executive Summary
C5-indocyanine, frequently identified in literature by its synonym DiIC2(5) or as a fundamental Cy5 fluorochrome, is a far-red fluorescent carbocyanine dye integral to modern cellular biology and biophysics[1]. Unlike its reactive, sulfonated derivatives (such as Sulfo-Cy5) which are engineered for covalent bioconjugation[2], the core C5-indocyanine molecule is highly lipophilic and carries a delocalized positive charge. This whitepaper provides an in-depth technical deconstruction of the C5-indocyanine chemical structure, its exact molecular weight parameters, and the mechanistic causality behind its use in mitochondrial membrane potential (ΔΨm) assays.
Chemical Architecture and Molecular Weight
Structural Deconstruction
C5-indocyanine (IUPAC: 1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium iodide) consists of a pentamethine bridge (a 5-carbon polymethine chain) linking two 1-ethyl-3,3-dimethylindolenine units[1].
The conjugated double-bond system across the pentamethine chain facilitates extensive electron delocalization. This structural feature is the physical cause of its far-red excitation and emission profile[3]. The absence of sulfonate (SO3-) groups—which are typically added to commercial Cy5 derivatives to increase aqueous solubility[4]—renders the native C5-indocyanine highly hydrophobic, a critical feature for membrane permeability.
Molecular Weight and Formula
The molecular weight of 538.51 g/mol includes the iodide (I-) counterion, which balances the stable, delocalized cation of the indocyanine core[1]. As an Application Scientist, I frequently observe researchers failing to account for this specific molecular weight when calculating molarity for stock solutions. Confusing the core C5-indocyanine (538.51 g/mol ) with reactive Cy5 NHS Ester (855.07 g/mol )[4] or Sulfo-Cy5 (656.81 g/mol )[2][5] leads to severe stoichiometric errors in experimental assays.
Mechanistic Causality: Why C5-Indocyanine Works for Membrane Potential
The utility of C5-indocyanine in cell tracing and mitochondrial potential studies is not accidental; it is a direct consequence of its chemical structure[3].
Causality of Intracellular Accumulation:
-
Lipophilicity: The uncharged ethyl and methyl groups on the indolenine rings allow the molecule to easily partition into and diffuse across the hydrophobic core of the phospholipid bilayer.
-
Delocalized Cation: The positive charge distributed across the pentamethine bridge responds electrophoretically to the negative interior of active mitochondria (ΔΨm ≈ -150 to -180 mV).
-
Nernstian Shift: Because it is a lipophilic monovalent cation, the dye accumulates in the mitochondrial matrix according to the Nernst equation—concentrating approximately 10-fold for every 60 mV of negative membrane potential. Upon depolarization (e.g., during apoptosis), the dye is released back into the cytosol, causing a measurable decrease in far-red fluorescence intensity.
Quantitative Data Synthesis
Table 1: Physicochemical and Spectral Properties of C5-Indocyanine vs. Reactive Cy5 Variants
| Parameter | C5-Indocyanine (DiIC2(5)) | Sulfo-Cy5 (Reactive) | Cy5 NHS Ester |
| CAS Number | 17094-16-5[3] | 146368-11-8[5] | N/A (Varies) |
| Formula | C29H35IN2[1] | C33H40N2O8S[2] | Varies |
| Molecular Weight | 538.51 g/mol [3] | 656.81 g/mol [2] | 855.07 g/mol [4] |
| Excitation Max | ~640 nm[3] | 649 nm[5] | 651 nm[4] |
| Emission Max | ~660 nm[3] | 670 nm[5] | 670 nm[4] |
| Primary Application | Membrane potential, cell tracing[3] | Oligo/Protein labeling[2] | Amine conjugation[4] |
| Solubility | DMSO, Ethanol[3] | Water, DMSO[5] | DMF, DMSO[4] |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocol for Mitochondrial Membrane Potential (ΔΨm) analysis incorporates intrinsic validation steps.
Protocol: Flow Cytometric Analysis of ΔΨm using C5-Indocyanine
Objective: Quantify mitochondrial depolarization in apoptotic cells. Materials: C5-indocyanine (DiIC2(5)) powder, anhydrous DMSO, FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Action: Dissolve 5.38 mg of C5-indocyanine in 1 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Causality: Anhydrous DMSO prevents hydrolytic degradation of the polymethine chain. The 5.38 mg mass is strictly derived from the exact 538.51 g/mol MW[3].
-
-
Working Solution Formulation:
-
Action: Dilute the stock solution in standard culture media to a final concentration of 50 nM.
-
Causality: Concentrations above 100 nM can cause self-quenching and non-specific binding to the plasma membrane, skewing the Nernstian distribution.
-
-
Cell Staining & Incubation:
-
Action: Resuspend 1×10^6 cells in 1 mL of the 50 nM working solution. Incubate at 37°C for 30 minutes in the dark.
-
Validation Control: Treat a parallel sample with 50 μM FCCP for 15 minutes prior to staining. FCCP uncouples the proton gradient, collapsing ΔΨm. This provides a definitive "depolarized" baseline, making the assay self-validating.
-
-
Washing and Acquisition:
-
Data Interpretation:
-
Healthy cells will exhibit high far-red fluorescence (accumulated dye).
-
Apoptotic or FCCP-treated cells will show a logarithmic shift to the left (decreased fluorescence) due to dye efflux.
-
Mandatory Visualization
Logical workflow for C5-indocyanine mitochondrial membrane potential assay.
References
-
PubChem - NIH , "C5-indocyanine | C29H35IN2 | CID 25241487". Available at:[Link]
